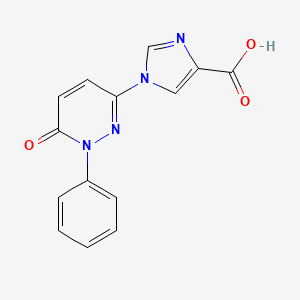
1-(6-Oxo-1-phenyl-1,6-dihydropyridazin-3-yl)-1H-imidazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Oxo-1-phenyl-1,6-dihydropyridazin-3-yl)-1H-imidazole-4-carboxylic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridazinone ring fused with an imidazole ring, making it a subject of study for its chemical properties and biological activities.
Vorbereitungsmethoden
The synthesis of 1-(6-Oxo-1-phenyl-1,6-dihydropyridazin-3-yl)-1H-imidazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1-phenyl-1,6-dihydropyridazin-3-one with imidazole-4-carboxylic acid under specific reaction conditions. The reaction may require catalysts, solvents, and controlled temperatures to achieve the desired product with high yield and purity.
Analyse Chemischer Reaktionen
1-(6-Oxo-1-phenyl-1,6-dihydropyridazin-3-yl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyridazinone or imidazole rings are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(6-Oxo-1-phenyl-1,6-dihydropyridazin-3-yl)-1H-imidazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and biological activities.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of 1-(6-Oxo-1-phenyl-1,6-dihydropyridazin-3-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(6-Oxo-1-phenyl-1,6-dihydropyridazin-3-yl)-1H-imidazole-4-carboxylic acid include:
- 6-Oxo-1-phenyl-1,6-dihydropyridazin-3-yl 4-methoxybenzoate
- 1-(6-Oxo-1-phenyl-1,6-dihydropyridazin-3-yl)-1H-pyrazole-3-carboxylic acid
- 1-(6-Oxo-1-phenyl-1,6-dihydropyridazin-3-yl)piperidine-3-carboxylic acid
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its imidazole ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H10N4O3 |
|---|---|
Molekulargewicht |
282.25 g/mol |
IUPAC-Name |
1-(6-oxo-1-phenylpyridazin-3-yl)imidazole-4-carboxylic acid |
InChI |
InChI=1S/C14H10N4O3/c19-13-7-6-12(17-8-11(14(20)21)15-9-17)16-18(13)10-4-2-1-3-5-10/h1-9H,(H,20,21) |
InChI-Schlüssel |
CVKJEZUAUGCDOO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=O)C=CC(=N2)N3C=C(N=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-(3'-Ethoxy-[1,1'-biphenyl]-4-YL)-1H-pyrazol-3-OL](/img/structure/B11789015.png)



![Ethyl 2-(4-(tert-butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11789032.png)
![2-(Tetrahydrofuran-2-yl)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11789036.png)



![7-Bromo-4-(tert-butoxy)-2-isopropoxybenzo[D]thiazole](/img/structure/B11789051.png)
